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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lansoprazole Sulfide-

¹³C₆ as an internal standard in drug metabolism studies of lansoprazole. Detailed protocols for

in vitro and in vivo experiments are outlined to facilitate accurate and reproducible

quantification of lansoprazole and its metabolites.

Introduction to Lansoprazole Metabolism and the
Role of Stable Isotope-Labeled Standards
Lansoprazole is a proton pump inhibitor (PPI) widely used for the treatment of acid-related

gastrointestinal disorders[1]. Its therapeutic efficacy is highly dependent on its metabolic profile,

which is primarily governed by the cytochrome P450 (CYP) enzyme system in the liver[2][3].

The two main enzymes involved are CYP2C19 and CYP3A4[2][3].

The major metabolic pathways include:

5-hydroxylation: Primarily catalyzed by CYP2C19 to form 5-hydroxylansoprazole[2][4]. The

activity of CYP2C19 is subject to genetic polymorphism, leading to significant inter-individual

variability in lansoprazole clearance[3][5].

Sulfoxidation: Mainly mediated by CYP3A4 to produce lansoprazole sulfone[2][4].
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Reductive metabolism: Formation of lansoprazole sulfide, also attributed to CYP3A4[2][6].

Given the complexity of its metabolism, accurate quantification of lansoprazole and its

metabolites in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic

(PD) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred

bioanalytical method due to its high sensitivity and specificity. The use of a stable isotope-

labeled internal standard (SIL-IS) is considered the gold standard in LC-MS/MS-based

quantification.

Lansoprazole Sulfide-¹³C₆ is an ideal internal standard for such studies. Being structurally

identical to the lansoprazole sulfide metabolite, but with a mass shift of +6 Da due to the

incorporation of six ¹³C atoms, it exhibits nearly identical chromatographic behavior and

ionization efficiency. This allows for the correction of variability during sample preparation and

analysis, leading to highly accurate and precise results.

Quantitative Data on Lansoprazole Metabolism
The following tables summarize key quantitative data related to the metabolism and

pharmacokinetics of lansoprazole.

Table 1: Mass Spectrometric Properties of Lansoprazole Sulfide and Lansoprazole Sulfide-¹³C₆

Compound
Chemical
Formula

Molecular
Weight (Da)

Precursor Ion
(m/z) [M+H]⁺

Product Ion
(m/z)

Lansoprazole

Sulfide
C₁₆H₁₄F₃N₃OS 353.37 354.1

To be determined

empirically

Lansoprazole

Sulfide-¹³C₆

C₁₀¹³C₆H₁₄F₃N₃

OS
359.32 360.1

To be determined

empirically

Note: Product ions need to be optimized based on the specific mass spectrometer used. The

values for Lansoprazole Sulfide-¹³C₆ are theoretical.

Table 2: In Vitro Metabolism Kinetics of Lansoprazole Enantiomers in Human Liver Microsomes
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Enantiomer Metabolic Pathway
Intrinsic Clearance
(Vmax/Km)
(mL/min/mg)

Reference

(+)-Lansoprazole
Sulfoxidation

(CYP3A4)
0.006 [7]

(-)-Lansoprazole
Sulfoxidation

(CYP3A4)
0.023 [7]

Table 3: Pharmacokinetic Parameters of Lansoprazole and its Metabolites in Healthy Chinese

Male Subjects (Single 30 mg Oral Dose)

Analyte
Cmax
(ng/mL)

Tmax (h) t½ (h)
AUC₀₋₂₄
(ng·h/mL)

Reference

Lansoprazole 1047 ± 344 2.0 ± 0.7 2.24 ± 1.43 3388 ± 1484 [8]

5-

hydroxylanso

prazole

111.2 ± 41.8 2.1 ± 0.8 2.31 ± 1.18 317.0 ± 81.2 [8]

Lansoprazole

Sulfone
66.6 ± 52.9 1.9 ± 0.8 2.52 ± 1.54 231.9 ± 241.7 [8]

Table 4: Effect of CYP2C19 Phenotype on Lansoprazole Pharmacokinetics
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CYP2C19
Phenotype

Parameter
Lansoprazo
le

5-
hydroxylan
soprazole

Lansoprazo
le Sulfone

Reference

Homozygous

Extensive

Metabolizers

(hmEMs)

AUC₀₋ₜ

(ng·h/mL)

4508.81 ±

1241.20

226.34 ±

82.38
93.35 ± 43.69 [5]

Heterozygous

Extensive

Metabolizers

(htEMs)

AUC₀₋ₜ

(ng·h/mL)

9289.34 ±

3406.73

229.43 ±

83.24

370.49 ±

386.38
[5]

Poor

Metabolizers

(PMs)

AUC₀₋ₜ

(ng·h/mL)

36099.98 ±

10105.18

157.27 ±

41.91

5886.69 ±

1470.72
[5]

Experimental Protocols
Protocol 1: In Vitro Metabolism of Lansoprazole in
Human Liver Microsomes (HLM)
Objective: To determine the rate of formation of lansoprazole metabolites, including

lansoprazole sulfide, in HLM and to assess the contribution of different CYP enzymes.

Materials:

Lansoprazole

Lansoprazole Sulfide-¹³C₆ (as internal standard)

Human Liver Microsomes (HLM)

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase)

Phosphate buffer (pH 7.4)
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Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)

Water (LC-MS grade)

Procedure:

Preparation of Reagents:

Prepare a stock solution of lansoprazole (e.g., 10 mM in DMSO).

Prepare a stock solution of Lansoprazole Sulfide-¹³C₆ (e.g., 1 mg/mL in methanol).

Prepare the NADPH regenerating system according to the manufacturer's instructions.

Prepare the incubation buffer (e.g., 100 mM phosphate buffer, pH 7.4).

Incubation:

In a microcentrifuge tube, combine the incubation buffer, HLM (final concentration e.g., 0.5

mg/mL), and the NADPH regenerating system.

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the metabolic reaction by adding lansoprazole (final concentration e.g., 1 µM).

Incubate at 37°C with gentle shaking.

Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

Reaction Quenching and Sample Preparation:

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing a known

concentration of Lansoprazole Sulfide-¹³C₆ (e.g., 100 ng/mL).

Vortex the samples vigorously to precipitate proteins.

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
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Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis:

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

Mobile Phase B: Acetonitrile or Methanol.

A gradient elution may be required to separate metabolites.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

Monitor the transitions for lansoprazole, its metabolites, and Lansoprazole Sulfide-¹³C₆.

Data Analysis:

Construct a calibration curve by plotting the peak area ratio of the analyte to Lansoprazole

Sulfide-¹³C₆ against the concentration of the analyte standards.

Quantify the concentration of the formed metabolites in the incubated samples using the

calibration curve.

Plot the concentration of the metabolite formed over time to determine the rate of

metabolism.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
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Objective: To determine the pharmacokinetic profile of lansoprazole and its metabolites in

rodent plasma following oral administration.

Materials:

Lansoprazole formulation for oral gavage

Lansoprazole Sulfide-¹³C₆ (as internal standard)

Experimental animals (e.g., Sprague-Dawley rats)

Blood collection tubes (with anticoagulant, e.g., K₂EDTA)

Acetonitrile (LC-MS grade)

Procedure:

Animal Dosing and Sample Collection:

Administer a single oral dose of lansoprazole to the rats.

Collect blood samples via an appropriate route (e.g., tail vein) at predetermined time

points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

Process the blood samples to obtain plasma by centrifugation.

Store plasma samples at -80°C until analysis.

Sample Preparation for LC-MS/MS:

Thaw the plasma samples on ice.

To a 100 µL aliquot of plasma, add a known amount of Lansoprazole Sulfide-¹³C₆ working

solution.

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

Vortex and centrifuge as described in Protocol 1.
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Evaporate the supernatant to dryness under a stream of nitrogen.

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

Follow the LC-MS/MS conditions as described in Protocol 1.

Pharmacokinetic Analysis:

Quantify the plasma concentrations of lansoprazole and its metabolites at each time point.

Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and

elimination half-life (t½).

Visualizations
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Metabolic Pathway of Lansoprazole
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Caption: Metabolic pathway of Lansoprazole via CYP enzymes.
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Bioanalytical Workflow for Pharmacokinetic Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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